

"2-Amino-3-fluorobenzaldehyde" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-fluorobenzaldehyde

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An In-depth Technical Guide to 2-Amino-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-3-fluorobenzaldehyde**, a key building block in synthetic organic chemistry and drug discovery. This document details its chemical structure, IUPAC name, physicochemical properties, and provides insights into its synthesis and reactivity, with a focus on its application in the construction of novel heterocyclic scaffolds.

Chemical Structure and IUPAC Name

2-Amino-3-fluorobenzaldehyde is an aromatic organic compound featuring a benzaldehyde ring substituted with an amino group at position 2 and a fluorine atom at position 3.

IUPAC Name: **2-Amino-3-fluorobenzaldehyde**[\[1\]](#)[\[2\]](#)[\[3\]](#)

CAS Number: 854538-94-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Formula: C₇H₆FNO[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Weight: 139.13 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)

Below is the two-dimensional chemical structure of **2-Amino-3-fluorobenzaldehyde**:

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Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **2-Amino-3-fluorobenzaldehyde** is presented in the table below. This data is essential for handling, storage, and for the design of chemical reactions.

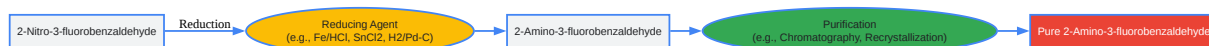
Property	Value	Source
Purity	≥95% - 97%	[2][4]
Appearance	Not explicitly stated, but related aminobenzaldehydes are often yellow solids.	[5]
Storage Conditions	Store in a cool, dry place. Keep in a dark place, under an inert atmosphere, at 2-8°C.	[3][4]
Solubility	No specific data available for 2-Amino-3-fluorobenzaldehyde. However, the parent compound, 2-aminobenzaldehyde, is soluble in water.	[5]
Safety Information	Not classified as hazardous material for transport. To be handled by technically-qualified persons. Not for use in foods, cosmetics, or drugs.	[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Amino-3-fluorobenzaldehyde** is not readily available in the provided search results, methods for producing structurally similar compounds, such as 2-amino-3,4-difluorobenzaldehyde, can provide a strategic framework. A common approach involves the reduction of the corresponding nitrobenzaldehyde.

A general synthetic strategy, adapted from the synthesis of related aminobenzaldehydes, is outlined below. This should be considered a conceptual workflow and would require optimization for the specific synthesis of **2-Amino-3-fluorobenzaldehyde**.

Conceptual Synthetic Workflow



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Caption: Conceptual workflow for the synthesis of **2-Amino-3-fluorobenzaldehyde**.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

- **Reduction of 2-Nitro-3-fluorobenzaldehyde:** To a solution of 2-nitro-3-fluorobenzaldehyde in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as iron powder and a catalytic amount of hydrochloric acid is added.
- **Reaction Monitoring:** The reaction mixture is heated and stirred, with the progress monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is filtered to remove the solid catalyst. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution).
- **Extraction:** The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

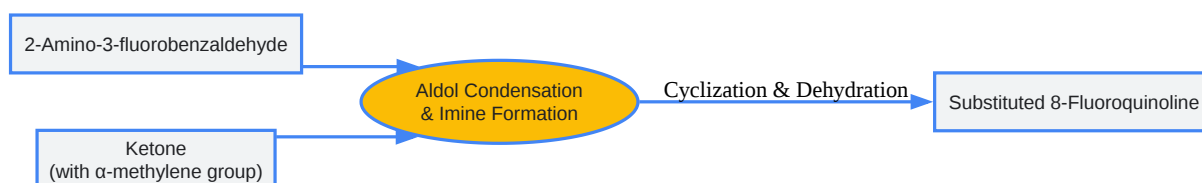
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure **2-amino-3-fluorobenzaldehyde**.

Reactivity and Applications in Drug Development

2-Amino-3-fluorobenzaldehyde is a versatile intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The presence of the ortho-amino and aldehyde functionalities allows for a range of cyclization and condensation reactions.

Friedländer Synthesis of Quinolines

The Friedländer synthesis is a classic and efficient method for the preparation of quinolines, which are prevalent scaffolds in many pharmaceuticals. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group (e.g., a ketone).^{[6][7][8][9]}



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Caption: The Friedländer synthesis pathway for quinoline derivatives.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro- β -carboline.^{[10][11][12][13][14]} This reaction involves the condensation of a β -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While **2-amino-3-fluorobenzaldehyde** is not a direct substrate for the classical Pictet-Spengler reaction, its derivatives could be utilized in modified versions of this synthesis.

Spectroscopic Data

While specific experimental spectra for **2-Amino-3-fluorobenzaldehyde** are not available in the provided search results, predicted NMR data for a related compound, 2-amino-3,5-dibromobenzaldehyde, can offer insights into the expected spectral features.^[15]

Predicted ¹H NMR Data (based on a related structure):

- Aldehyde proton (-CHO): Expected to be a singlet in the downfield region (around δ 9.5-10.0 ppm).
- Aromatic protons: The protons on the benzene ring will appear as multiplets in the aromatic region (around δ 6.5-8.0 ppm), with coupling patterns influenced by the fluorine and amino substituents.
- Amino protons (-NH₂): A broad singlet is expected, with its chemical shift being solvent-dependent.

Predicted ¹³C NMR Data (based on a related structure):

- Carbonyl carbon (-CHO): A signal in the highly downfield region (around δ 190 ppm).
- Aromatic carbons: Signals in the aromatic region (around δ 110-160 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

This technical guide serves as a foundational resource for researchers interested in utilizing **2-Amino-3-fluorobenzaldehyde** in their synthetic endeavors. Further experimental investigation is encouraged to fully characterize this compound and explore its potential in the development of novel chemical entities.

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- To cite this document: BenchChem. ["2-Amino-3-fluorobenzaldehyde" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155958#2-amino-3-fluorobenzaldehyde-chemical-structure-and-iupac-name]

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